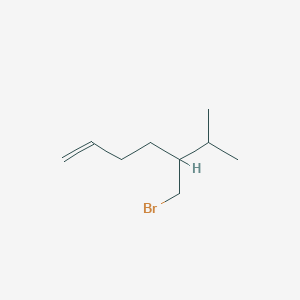![molecular formula C6H4BrN3O B1492366 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one CAS No. 1823331-15-2](/img/structure/B1492366.png)
2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one
Vue d'ensemble
Description
2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one is a brominated heterocyclic compound belonging to the pyrrolopyrazine family This compound features a bromine atom attached to a pyrrolopyrazine core, which is a fused bicyclic structure containing nitrogen atoms
Applications De Recherche Scientifique
2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one has found applications in several scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which includes 2-bromo-5h,6h,7h-pyrrolo[2,3-b]pyrazin-6-one, have been known to exhibit a wide range of biological activities .
Mode of Action
It’s known that 5h-pyrrolo[2,3-b]pyrazine derivatives, a category that includes this compound, have shown significant activity on kinase inhibition .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives can affect a variety of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
It’s known that 5h-pyrrolo[2,3-b]pyrazine derivatives have shown significant activity on kinase inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one typically involves the bromination of pyrrolopyrazine derivatives. One common method is the reaction of pyrrolopyrazine with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5H,6H,7H-pyrrolo[2,3-b]pyrazin-6-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically performed in an alkaline medium.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrrolopyrazines, depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-Bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine
2-Bromo-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one
Propriétés
IUPAC Name |
2-bromo-5,7-dihydropyrrolo[2,3-b]pyrazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-8-6-3(9-4)1-5(11)10-6/h2H,1H2,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REECXIWIQIVWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=CN=C2NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1492283.png)
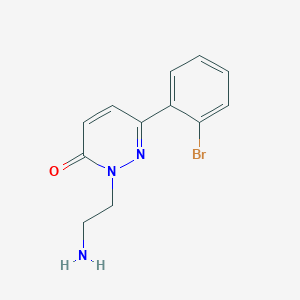


![{3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492291.png)

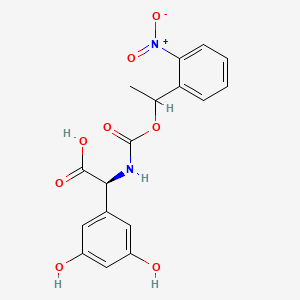
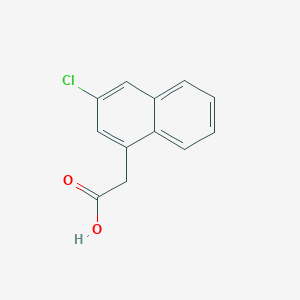
![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492298.png)
![3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492299.png)
![4-(chloromethyl)-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole](/img/structure/B1492300.png)
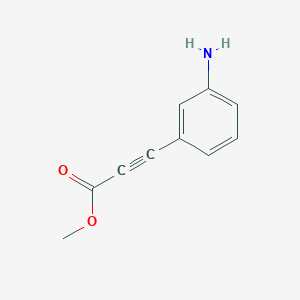
amine](/img/structure/B1492302.png)
